3-Bromo-1,8-naphthyridin-4-ol
Overview
Description
3-Bromo-1,8-naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C8H5BrN2O and is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the naphthyridine ring.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 3-Bromo-1,8-naphthyridin-4-ol, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine using a water-soluble iridium catalyst under air atmosphere .
Chemical Reactions Analysis
3-Bromo-1,8-naphthyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation results in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones . Additionally, the compound can participate in cycloaddition and ring expansion reactions, leading to the formation of various derivatives.
Scientific Research Applications
3-Bromo-1,8-naphthyridin-4-ol has several scientific research applications. It is used as a ligand in the construction of metal complexes, which have applications in analytical chemistry and as hydrogen acceptors . The compound also finds use in the development of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .
Mechanism of Action
The mechanism of action of 3-Bromo-1,8-naphthyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,8-naphthyridine have been shown to exhibit anti-mycobacterial activity by targeting the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . The compound’s ability to form metal complexes also plays a role in its biological activities, as these complexes can interact with various biomolecules and cellular pathways.
Comparison with Similar Compounds
3-Bromo-1,8-naphthyridin-4-ol can be compared with other similar compounds, such as 3-Bromo-1,5-naphthyridin-4-amine and 6-Bromo-1,8-naphthyridin-2-amine . These compounds share the naphthyridine core structure but differ in the position and type of substituents. The presence of the hydroxyl group at the 4-position in this compound distinguishes it from its analogs and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-bromo-1H-1,8-naphthyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCADRJXXVIKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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